molecular formula C12H10N2O3 B1299830 2-(2-Methylimidazole-1-carbonyl)benzoic acid CAS No. 247088-99-9

2-(2-Methylimidazole-1-carbonyl)benzoic acid

Cat. No.: B1299830
CAS No.: 247088-99-9
M. Wt: 230.22 g/mol
InChI Key: NZNSEDVIXKALDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylimidazole-1-carbonyl)benzoic acid (MICA) is an organic compound that has been studied for its various applications in the scientific community. This compound has been found to have a variety of biochemical and physiological effects, as well as a range of potential uses in laboratory experiments.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2-(2-Methylimidazole-1-carbonyl)benzoic acid has been utilized in the field of Metal-Organic Frameworks (MOFs). MOFs are an emerging hybrid material known for their high surface area, narrow pore size distribution, and tunable functionality. They have been widely studied for applications such as gas storage, gas separation, heterogeneous catalysis, and drug delivery. The advancement in MOF chemistry includes synthesis, activation, functionalization, and bulk production, highlighting the significance of this compound in developing MOFs with desirable properties for commercial applications (Cheong & Moh, 2018).

Corrosion Inhibition

Research has been conducted on new benzimidazole derivatives based on 8-hydroxyquinoline for corrosion inhibition in mild steel in HCl solution. These compounds, including derivatives of this compound, have shown effective anti-corrosive activity. This study highlights its potential in protecting metals from corrosion, particularly in acidic environments (Rbaa et al., 2020).

Synthesis of Amino Acid Mimetics

Another application of this compound is in the synthesis of amino acid mimetics. It has been used in palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, leading to the formation of trisubstituted imidazoles. This process provides access to optically active amino acid mimetics with a C-terminal imidazole, which are significant in the field of organic chemistry and drug development (Zaman, Mitsuru, & Abell, 2005).

Vibrational Spectroscopy and Quantum Computational Studies

Vibrational spectroscopy and quantum computational studies have been conducted on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid. These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound. The research contributes to understanding the chemical reactivity and potential pharmaceutical applications of such compounds (Khanum et al., 2022).

Synthesis of Benzimidazoles

This compound has also been used in the synthesis of benzimidazoles, an important class of compounds in pharmaceutical and chemical industries. The synthesis process, which includes forming benzimidazoles in high-temperature water and using polyphosphoric acid, demonstrates its role in creating structurally diverse and biologically significant compounds (Dudd et al., 2003).

Properties

IUPAC Name

2-(2-methylimidazole-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-13-6-7-14(8)11(15)9-4-2-3-5-10(9)12(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNSEDVIXKALDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356995
Record name 2-(2-methylimidazole-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247088-99-9
Record name 2-(2-methylimidazole-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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